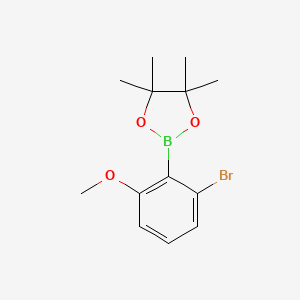
2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
The compound is a derivative of 1-(2-Bromo-6-methoxyphenyl)ethanone , which is a solid substance with a molecular weight of 229.07 . It’s important to note that the specific properties of “2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could be different due to the additional functional groups present in its structure.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a process for the synthesis of a related compound, 2-methoxy-6-bromo-naphthalene, has been described . This process involves bromination of 2-methoxy-naphthalene to 1,6-dibromo-2-methoxy-naphthalene, followed by dehalogenation using metallic iron .科学的研究の応用
1. Polymer Synthesis and Modification
2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis of various polyfluorene derivatives. These derivatives exhibit adjustable molecular weights and narrow distributions, crucial for creating stable nanoparticles with high fluorescence emission. The polymerization process involves complexes like bromo4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium as initiators. These compounds are vital for producing polymers with defined end groups, which can be further modified to yield amphiphilic block copolymers. These copolymers form nanoparticles with distinct fluorescence properties when dispersed in water, essential for applications in imaging and sensing (Fischer, Baier, & Mecking, 2013).
2. Synthesis of Boron-Containing Stilbene Derivatives
This compound is used in the creation of novel boron-containing stilbene derivatives. These derivatives are synthesized using a one-pot protocol and serve as intermediates in the development of conjugated polyene materials, potentially useful for new LCD technology. Additionally, these boron-containing polyene systems are under investigation for potential therapeutic applications in treating neurodegenerative diseases (Das et al., 2015).
3. Creation of Semiconductor Hybrid Particles
This compound is instrumental in the synthesis of organic/inorganic semiconductor hybrid particles. The functionalized polyfluorenes, obtained from controlled Suzuki–Miyaura coupling polymerization, serve as stabilizing ligands for high-temperature synthesis of cadmium selenide quantum dots. These hybrid particles, with quality inorganic nanocrystals and attached polyfluorene, exhibit efficient energy transfer properties, crucial for advanced material applications (de Roo et al., 2014).
4. Synthesis of Deeply Colored Polymers
Polymers containing tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units are synthesized using this compound. These deeply colored polymers, soluble in common organic solvents, are created through palladium-catalyzed polycondensation. They hold potential for applications in optoelectronics and material science due to their distinct color properties and solubility characteristics (Welterlich, Charov, & Tieke, 2012).
特性
IUPAC Name |
2-(2-bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)11-9(15)7-6-8-10(11)16-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBLTELXLITBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161275 | |
| Record name | 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1595078-07-1 | |
| Record name | 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1595078-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromo-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



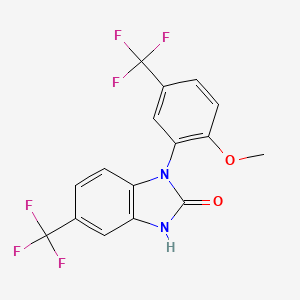
![3-{[(4-Hydroxycyclohexyl)amino]methyl}phenol](/img/structure/B3243762.png)
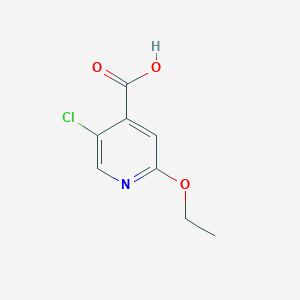
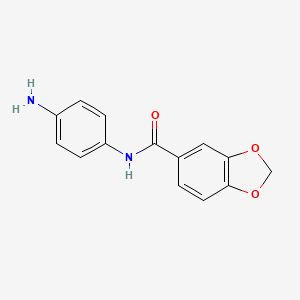
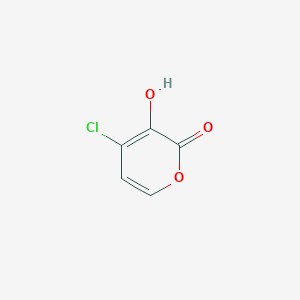
![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)

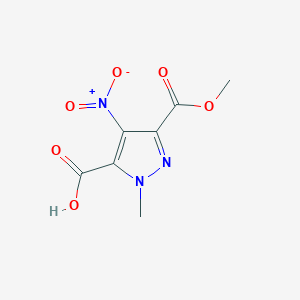

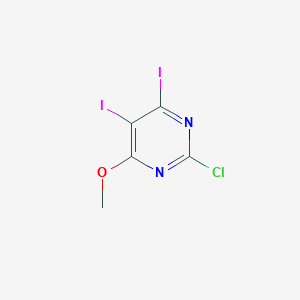
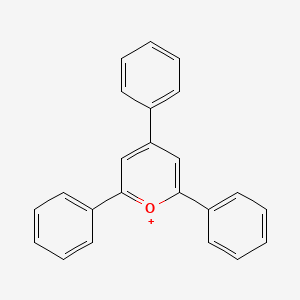
![2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole](/img/structure/B3243821.png)
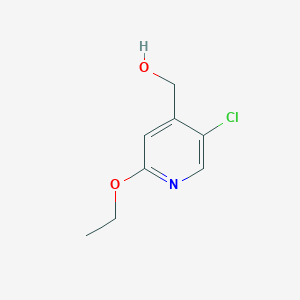
![2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one](/img/structure/B3243824.png)